molecular formula C20H27ClN4 B593339 6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine CAS No. 1411646-44-0

6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine

Cat. No.: B593339
CAS No.: 1411646-44-0
M. Wt: 358.9
InChI Key: AKZZUONQDIGIBX-UHFFFAOYSA-N
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Description

This compound is a derivative of quinacrine with an improved cell viability profile . Quinacrine is an anti-protozoal agent . The molecular formula of the compound is C20H27ClN4 and it has a molecular weight of 358.9 .


Molecular Structure Analysis

The InChI Key of the compound is AKZZUONQDIGIBX-UHFFFAOYSA-N . The InChI is InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23) . The Canonical SMILES is CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl .


Physical and Chemical Properties Analysis

The compound appears as a crystalline solid .

Scientific Research Applications

  • Antiprion Activity : A study by Nguyen et al. (2008) investigated functionalized acridin-9-amines structurally related to quinacrine for antiprion activity. The most promising compound was found to be 6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine, which exhibited submicromolar EC50 values and was more active than quinacrine in terms of EC50 values, highlighting its potential as an antiprion agent (Nguyen et al., 2008).

  • Anti-Tubercular Activity : Vavaiya et al. (2022) reported the synthesis and evaluation of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate compounds, demonstrating their potential as active agents against mycobacterium tuberculosis. These compounds showed acceptable drug-like properties, making them suitable for further modification and development as anti-tubercular agents (Vavaiya et al., 2022).

  • Anticancer Activities : Demirci and Demirbas (2019) synthesized novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a compound known for its anticancer activities. The study showed that these bases exhibited moderate cytotoxic activity against prostate cancer cell lines, suggesting their potential in cancer treatment (Demirci & Demirbas, 2019).

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Jin, Nguyen, and Go (2014) evaluated functionalized acridines, tetrahydroacridines, and quinolines for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found potent nanomolar inhibition of both enzymes by a tacrine-donepezil hybrid compound, indicating its relevance in neurodegenerative diseases (Jin, Nguyen, & Go, 2014).

  • Antibacterial Properties : Abdullah et al. (2016) synthesized a series of N1-(4-chloro-9-ethylcarbazol-3-yl)amidrazones incorporating piperazines and related congeners. They found that some compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative pathogens, indicating their potential as antibacterial agents (Abdullah et al., 2016).

Properties

IUPAC Name

6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZZUONQDIGIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the general procedure of Example 1 and making non-critical variations but using 6,9-dichloro-1,2,3,4-tetrahydroacridine and 2-(4-methylpiperazin-1-yl)ethanamine, the title compound was obtained; MS (Found M+1=359). 1H NMR (CDCl3, 300 Hz): 7.97-7.95 (m, 2H, J=9 Hz), 7.95-7.91 (d, 1H, J=9 Hz), 7.28-7.25 (m, 1H), 5.25 (b, 1H), 3.58-3.49 (m, 2H), 3.05 (m, 2H), 3.73 (m, 2H), 2.63-2.59 (m 10H), 2.39 (s, 3H), 1.94-1.90 (m, 4H).
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